molecular formula C7H7BrN2O B071093 3-bromo-N'-hydroxybenzenecarboximidamide CAS No. 173406-70-7

3-bromo-N'-hydroxybenzenecarboximidamide

Cat. No.: B071093
CAS No.: 173406-70-7
M. Wt: 215.05 g/mol
InChI Key: NQFJSTMFTXNUKP-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic routes for Phyllochrysine are not widely documented. it is primarily isolated from natural sources.

      Industrial Production: Industrial-scale production methods for Phyllochrysine are not well-established due to its limited availability.

  • Chemical Reactions Analysis

      Reactivity: Phyllochrysine may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed from these reactions would depend on the reaction conditions and starting materials.

  • Scientific Research Applications

      Chemistry: Phyllochrysine serves as a valuable natural product for chemical studies, including structural elucidation and synthetic chemistry.

      Biology: Its biological activities make it relevant for investigations related to CNS function, tumor biology, and infectious diseases.

      Medicine: Research explores its potential as an antimalarial agent or antibacterial compound.

      Industry: Although not widely used industrially, Phyllochrysine’s unique properties may inspire further applications.

  • Mechanism of Action

      Targets: The exact molecular targets remain unclear, but it likely interacts with specific receptors or enzymes.

      Pathways: Further research is needed to elucidate the pathways through which Phyllochrysine exerts its effects.

  • Comparison with Similar Compounds

      Uniqueness: Phyllochrysine’s uniqueness lies in its specific structure and biological activities.

      Similar Compounds: While Phyllochrysine is rare, other Securinega alkaloids (e.g., (+)-Viroallosecurinine) share some similarities.

    Properties

    IUPAC Name

    3-bromo-N'-hydroxybenzenecarboximidamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NQFJSTMFTXNUKP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)Br)C(=NO)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC(=CC(=C1)Br)/C(=N/O)/N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H7BrN2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    215.05 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Synthesis routes and methods

    Procedure details

    Hydroxylamine (1.00 mL of a 50% aqueous solution, 16.3 mmol) was added to a solution of 3-bromobenzonitrile (750 mg, 4.12 mmol) and potassium carbonate (1.00 mg, 7.24 μmol) in EtOH (3.00 mL). The resulting mixture was heated to 120° C. in a sealed microwave vial for 40 min. After cooling to rt, the reaction mixture was concentrated in vacuo to afford the title compound i-3a. m/z (ES) 215 (MH)+.
    Quantity
    0 (± 1) mol
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    [Compound]
    Name
    aqueous solution
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    0 (± 1) mol
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    reactant
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    750 mg
    Type
    reactant
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    1 mg
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    Quantity
    3 mL
    Type
    solvent
    Reaction Step One

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